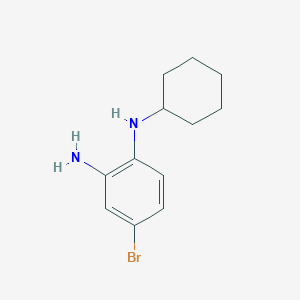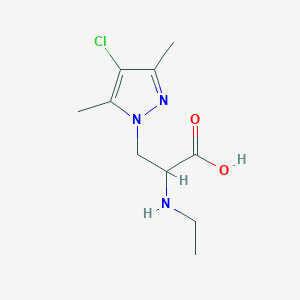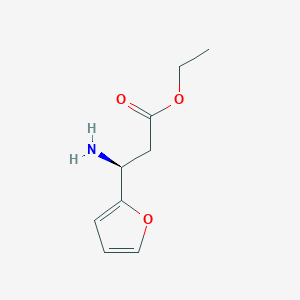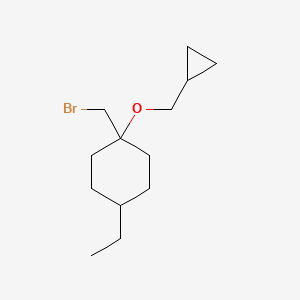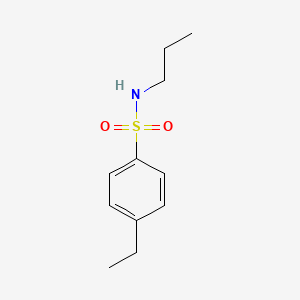
4-ethyl-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-propylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound has the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol . Sulfonamides are widely known for their applications in medicinal chemistry, particularly as antimicrobial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-propylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale batch reactions. The process includes the preparation of sulfonyl chlorides, followed by their reaction with appropriate amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-N-propylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethyl-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
4-Ethyl-N-propylbenzenesulfonamide is unique due to its specific structural modifications, which can impart different pharmacological properties compared to other sulfonamides. Its ethyl and propyl groups may influence its binding affinity and selectivity towards certain enzymes or receptors .
Propiedades
Fórmula molecular |
C11H17NO2S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
4-ethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-3-9-12-15(13,14)11-7-5-10(4-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
Clave InChI |
ZHXYWUPCYRYEEX-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=CC=C(C=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


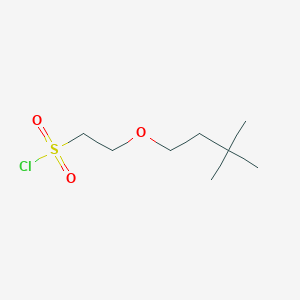
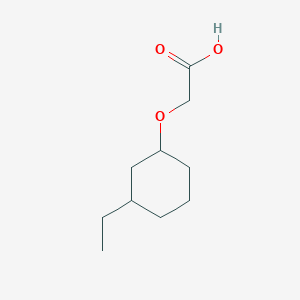
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
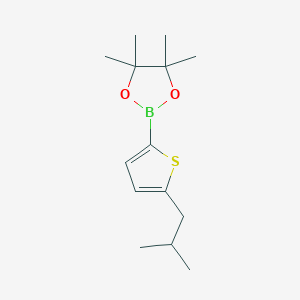
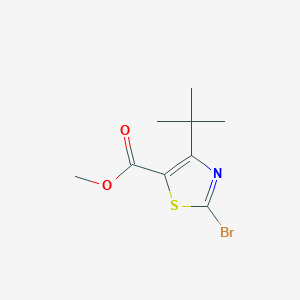
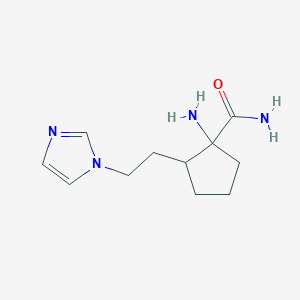
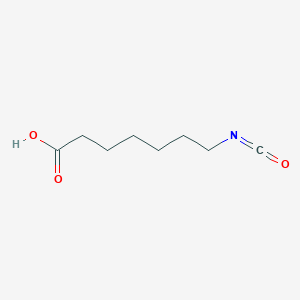
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
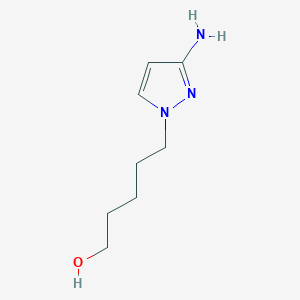
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
